molecular formula C14H23N5O3 B2874239 3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-N-(oxan-4-yl)pyrrolidine-1-carboxamide CAS No. 2310152-83-9

3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-N-(oxan-4-yl)pyrrolidine-1-carboxamide

Cat. No.: B2874239
CAS No.: 2310152-83-9
M. Wt: 309.37
InChI Key: MOUGRBUOSZVCPB-UHFFFAOYSA-N
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Description

3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-N-(oxan-4-yl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C14H23N5O3 and its molecular weight is 309.37. The purity is usually 95%.
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Biological Activity

The compound 3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-N-(oxan-4-yl)pyrrolidine-1-carboxamide is a triazole-containing derivative with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

PropertyValue
Molecular FormulaC11H20N4O2
Molecular Weight228.30 g/mol
IUPAC NameThis compound
LogP0.5
SolubilitySoluble in DMSO and ethanol

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through the triazole ring. The triazole structure can participate in hydrogen bonding and coordination with metal ions, which is crucial for enzyme inhibition.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
  • Receptor Modulation: It can act as a ligand for various receptors, potentially modulating signaling pathways involved in inflammation and cancer progression.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance:

  • Study Findings: A related compound showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis with IC50 values ranging from 2.14 µM to 6.28 µM .

Anticancer Activity

Triazole derivatives have been investigated for their anticancer potential:

  • Case Study: In vitro studies indicated that similar triazole compounds could inhibit the proliferation of cancer cell lines by inducing apoptosis through the modulation of apoptotic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:

  • Functional Groups: The presence of methoxymethyl groups enhances lipophilicity, improving cell membrane permeability and bioavailability.
  • Triazole Ring Positioning: Variations in the positioning of the triazole ring significantly affect binding affinity to target proteins.

Comparative Analysis

To illustrate the unique properties of this compound compared to other triazole derivatives, a comparative table is provided:

Compound NameAntimicrobial Activity (IC50)Anticancer Activity (IC50)
3-[4-(methoxymethyl)-1H-1,2,3-triazol]Moderate (2.14 µM)Significant (varies by cell line)
5-(4-methoxyphenyl)-1H-triazoleWeak (10 µM)Moderate (5 µM)
4-(3-pyridyl)-1H-triazoleStrong (0.5 µM)High (0.8 µM)

Properties

IUPAC Name

3-[4-(methoxymethyl)triazol-1-yl]-N-(oxan-4-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O3/c1-21-10-12-8-19(17-16-12)13-2-5-18(9-13)14(20)15-11-3-6-22-7-4-11/h8,11,13H,2-7,9-10H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUGRBUOSZVCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(N=N1)C2CCN(C2)C(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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